Antimycobacterial Activity: Pyrimidin-2-ylamide vs. Pyrazin-2-ylamide Isomeric Series
The target compound was evaluated alongside its pyrazin-2-ylamide isomers in a head-to-head antimycobacterial screening. The pyrimidin-2-ylamide series (including the N-pentyl derivative) exhibited a distinct activity profile; the comparative analysis explicitly shows that replacement of the pyrimidine ring with pyrazine leads to different MIC values and a different bromination susceptibility, confirming that the heteroaryl amide dictates biological outcome [1]. While the exact MIC50 for the N-pentyl-pyrimidin-2-ylamide requires access to the full-text data table, the published abstract and comparative discussion verify that the pyrimidin-2-ylamide and pyrazin-2-ylamide series are not bioequivalent [1].
| Evidence Dimension | Antimycobacterial activity (qualitative comparative conclusion) |
|---|---|
| Target Compound Data | Part of the pyrimidin-2-ylamide series showing differential antimycobacterial effect |
| Comparator Or Baseline | Isomeric pyrazin-2-ylamide series (same N-1 substituents, different heteroaryl amide) |
| Quantified Difference | Exact MIC values not publicly accessible in full; direction and statistical significance of difference are reported in the primary paper |
| Conditions | In vitro antimycobacterial assay; Chemistry of Heterocyclic Compounds 45:1058-1068 (2009) |
Why This Matters
For procurement supporting antitubercular discovery, selecting the pyrimidin-2-ylamide rather than the pyrazin-2-ylamide isomer determines whether the candidate enters a validated active series or a structurally similar but biologically divergent chemotype.
- [1] Ukrainets IV, Grinevich LA, Tkach AA, Bevz OV, Slobodzian SV. 4-Hydroxy-2-quinolones. 168. Synthesis, chemical and antitubercular properties of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyrazin-2-ylamides. Chem Heterocycl Comp. 2009;45:1058-1068. doi:10.1007/s10593-009-0384-6. View Source
